2-Phenyl-3-(pyridin-2-yl)propanoic acid
Description
2-Phenyl-3-(pyridin-2-yl)propanoic acid is an organic compound that features both phenyl and pyridinyl groups attached to a propanoic acid backbone
Properties
IUPAC Name |
2-phenyl-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTPZFXXVNZGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(pyridin-2-yl)propanoic acid typically involves the reaction of a phenyl-substituted compound with a pyridinyl derivative under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a pyridinyl ketone, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where halogens or other substituents can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
2-Phenyl-3-(pyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(2-Pyridyl)propanoic acid: Similar structure but lacks the phenyl group.
2-Phenylpropanoic acid: Similar structure but lacks the pyridinyl group.
3-Phenylpropanoic acid: Similar structure but lacks the pyridinyl group.
Uniqueness: 2-Phenyl-3-(pyridin-2-yl)propanoic acid is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its analogs .
Biological Activity
2-Phenyl-3-(pyridin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes both phenyl and pyridine moieties, facilitates interactions with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Features
The compound's structure can be represented as follows:
This structure allows for π-π stacking and hydrogen bonding interactions, which are crucial for binding to enzymes and receptors involved in various biological pathways.
2-Phenyl-3-(pyridin-2-yl)propanoic acid exerts its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit enzymes that play roles in disease pathways, thus modulating their activity and providing therapeutic effects.
- Receptor Binding : It interacts with specific receptors, influencing signaling pathways related to inflammation and immune responses.
1. Anti-inflammatory Properties
Research indicates that derivatives of 2-Phenyl-3-(pyridin-2-yl)propanoic acid exhibit anti-inflammatory effects. In studies involving human peripheral blood mononuclear cells (PBMC), certain derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IFN-γ at varying concentrations .
Table 1: Cytokine Inhibition by 2-Phenyl-3-(pyridin-2-yl)propanoic Acid Derivatives
| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) | IL-10 Production Increase (%) |
|---|---|---|---|
| 3a | 44 | 79 | N/A |
| 3c | 60 | 65 | Moderate |
| 3e | N/A | N/A | Significant |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, making it a potential candidate for developing new antibiotics.
3. Anticancer Potential
Preliminary studies suggest that 2-Phenyl-3-(pyridin-2-yl)propanoic acid may exhibit anticancer properties by inhibiting cancer cell proliferation. The mechanism involves modulation of cell cycle regulators and apoptosis pathways.
Study on Anti-inflammatory Effects
In a controlled study, PBMCs were stimulated with lipopolysaccharides (LPS) and treated with different concentrations of 2-Phenyl-3-(pyridin-2-yl)propanoic acid derivatives. The results indicated a dose-dependent inhibition of TNF-α release, suggesting potential therapeutic applications in inflammatory diseases .
Study on Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in cultures treated with the compound compared to controls, indicating its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
